molecular formula C18H16N2 B057615 2-(2,2-Diphenylcyclopropyl)-1H-imidazole CAS No. 85589-36-2

2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Cat. No. B057615
CAS RN: 85589-36-2
M. Wt: 260.3 g/mol
InChI Key: YHOXISQVIBOZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often employs methods such as microwave-assisted synthesis, which has proven effective for synthesizing compounds like 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole using a domestic microwave oven (Saberi et al., 2009). This technique offers advantages in terms of reaction speed and product yield.

Molecular Structure Analysis

The crystal structure of imidazole derivatives, including 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, has been extensively studied using X-ray diffraction. These compounds often crystallize in various space groups, with the imidazole ring adopting a planar conformation, indicative of the stable nature of these molecules (Anthal et al., 2018).

Chemical Reactions and Properties

Imidazole compounds undergo a variety of chemical reactions, including catalytic processes that lead to the formation of complex structures. For instance, cyclotetrameric and polymeric structures have been synthesized from imidazole derivatives, highlighting the versatility of these compounds in forming diverse molecular architectures (Gan & Tang, 2011).

Scientific Research Applications

  • Metabolite in Pharmacology :

    • Identified as a metabolite of cibenzoline, a class 1 antiarrhythmic drug. However, unlike cibenzoline, it doesn't appear to have significant antiarrhythmic properties (Leinweber et al., 1983).
    • Synthesis and quantification techniques for this compound and its parent drug, cibenzoline, have been developed for use in clinical settings (Kühlkamp et al., 1990).
  • Antimicrobial Agents :

    • Imidazole derivatives, including 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, have been explored for their antimicrobial properties. Their synthesis and effectiveness against various pathogens, like Candida albicans, have been studied (Narwal et al., 2012).
  • Material Science Applications :

    • Used in studying the non-linear optical (NLO) behavior. Studies indicate potential use as an NLO material due to its specific molecular properties (Jayabharathi et al., 2012).
    • Investigated for its potential in corrosion inhibition, particularly for mild steel in acidic environments. Research suggests its effectiveness as a corrosion inhibitor (Ouakki et al., 2020).
  • Pharmaceutical Research :

    • Studies indicate its utility in synthesizing various pharmaceutical compounds with potential analgesic, anti-inflammatory, and antiproliferative activities (Dahiya, 2008); (Dake et al., 2017).
  • Chemical Synthesis and Analysis :

Safety And Hazards

The safety and hazards of “2-(2,2-Diphenylcyclopropyl)-1H-imidazole” are not fully known. However, it is known that the compound is for research use only and not for human or veterinary use1.


Future Directions

properties

IUPAC Name

2-(2,2-diphenylcyclopropyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-12,16H,13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXISQVIBOZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006171
Record name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diphenylcyclopropyl)-1H-imidazole

CAS RN

85589-36-2
Record name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWS2KJ794X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FJ Leinweber, AC Loh, AJ Szuna, JJ Carbone… - Xenobiotica, 1983 - Taylor & Francis
1. A microsomal metabolite of cibenzoline, 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole butanedioate, was identified by nmr as the 4,5-dehydro analogue, 2-(2,2-…
Number of citations: 9 www.tandfonline.com
AC Loh, TH Williams, JW Tilley, GJ Sasso… - Fed. Proc., Fed. Am. Soc …, 1986 - osti.gov
The disposition of /sup 14/C-cibenzoline in male dogs after oral administration of 13.8 mg/kg of cibenzoline base, 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole, was …
Number of citations: 2 www.osti.gov
K Taki, S Sugiyama, N Hieda, Y Hanaki… - Arzneimittel …, 1989 - europepmc.org
The antiarrhythmic and cardioprotective effects of cibenzoline (4, 5-dihydro-2-(2, 2-diphenylcyclopropyl)-1H-imidazole) were investigated. Nineteen adult mongrel dogs were divided …
Number of citations: 2 europepmc.org
AC Loh, TH Williams, JW Tilley, GJ Sasso… - Drug metabolism and …, 1986 - Citeseer
The disposition of the new antiarrhythmic agent cibenzoline(CBZ)(racemic 4, 5-dihydro-2-(2, 2-diphenylcyclopropyl)-1H-imidazole) in three male dogs was investigated after oral …
Number of citations: 8 citeseerx.ist.psu.edu
AR Gholap, V Paul, KV Srinivasan - Synthetic Communications®, 2008 - Taylor & Francis
Synthesis of (±)-cibenzoline and its analogs has been achieved by a simple sequence of reactions. The diaryl cyanoolefin intermediate 3 could be prepared by Knoevenagel …
Number of citations: 10 www.tandfonline.com
M Drost, RT Coutts - Canadian Society of Forensic Science …, 1989 - Taylor & Francis
This investigation describes the characterization of two related compounds found in an extract of human postmortem liver. One of the compounds was proven to be xylometazoline, a …
Number of citations: 1 www.tandfonline.com
PF Nestico, J Morganroth, LN Horowitz - Drugs, 1988 - Springer
While controversy still exists as to the precise indications for the treatment of all forms of ventricular arrhythmia, advances in the number and, more importantly, type of anti-arrhythmic …
Number of citations: 32 link.springer.com

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